![molecular formula C24H24N4O4 B2771779 1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034284-43-8](/img/structure/B2771779.png)
1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Description
1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
The chemical structure known as 1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been explored for its potential in various scientific applications, notably in the synthesis and evaluation of its antimicrobial properties. For instance, a study focused on the synthesis of ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones, showcasing a complex chemical synthesis pathway starting from 2-aminopyridine and isatin, which ultimately led to compounds tested for antimicrobial activity (Thadhaney, Sain, Pemawat, & Talesara, 2010).
Anticancer Activity
Another research avenue has been the exploration of anticancer properties. A particular study synthesized N-substituted indole derivatives and screened them for anticancer activity against the MCF-7 human breast cancer cell line. This research highlighted the potential of these compounds to inhibit the topoisomerase-I enzyme, a critical target in cancer therapy, with specific compounds demonstrating significant inhibitory effects (Kumar & Sharma, 2022).
Structural and Spatial Structure Studies
The structural and spatial configuration of related compounds, such as piperidine-4-spiro-5′-irnidazolidine-2′, 4′-diones, has been synthesized and their structural composition established through NMR data. This research provides foundational knowledge on the chemical structure and potential reactivity of such compounds, aiding further studies in drug development and synthesis (Unkovskii, D'yakov, Cherkaev, & Sokolova, 1994).
Exploration of Chemical Transformations
Further research has delved into the chemical transformations of certain compounds to explore their spectroscopic properties and potential applications. For example, a study focused on the synthesis of a novel compound through the chemical transformation of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 1,3-thiazolidine-2,4-dione, revealing insights into its vibrational spectral analysis and potential energy distribution (Halim & Ibrahim, 2021).
properties
IUPAC Name |
1-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-32-19-8-7-16-13-21(25-20(16)14-19)23(30)26-11-9-17(10-12-26)27-15-22(29)28(24(27)31)18-5-3-2-4-6-18/h2-8,13-14,17,25H,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCHZLSMRLMOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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